molecular formula C25H21N5O3 B2983826 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899966-71-3

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No.: B2983826
CAS No.: 899966-71-3
M. Wt: 439.475
InChI Key: ZIRHADJIIKHYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis would include a detailed description of the reaction conditions, reagents, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. The analysis would provide information about the connectivity of atoms, the presence of functional groups, and the stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

Antibacterial Activities

Research has explored the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives, demonstrating promising antibacterial activities. This includes reactions involving compounds structurally similar to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide, where some compounds showed significant inhibition against bacterial strains, highlighting their potential as antibacterial agents (El-Agrody et al., 2000).

Biological Activity Against Cancer and Microbial Cells

Another study involving the utilization of similar chemical frameworks led to the discovery of compounds with biological activity against bacteria, filamentous fungi, and tumor HeLa cells. The research underscored the versatility of such chemical structures in introducing bioactive moieties for potential therapeutic applications, albeit not specifically mentioning this compound (Černuchová et al., 2005).

CDK2 Inhibitors and Anti-Proliferative Activity

The compound's structural analogs have been investigated for their CDK2 inhibitory and anti-proliferative activities against various human cancer cell lines. These studies indicate the compound’s relevance in designing new therapeutic agents targeting cancer cell proliferation and survival pathways (Abdel-Rahman et al., 2021).

Synthesis of Heterocycles with Biological Activity

Further research has focused on the synthesis of heterocycles, such as pyrazolo[1,5-a]pyrimidines, utilizing ultrasonic sonochemical methods. These methodologies offer advantages like simplicity, mild conditions, and efficient yields. The derived compounds were evaluated for various biological activities, highlighting the chemical structure's potential in medicinal chemistry and drug discovery processes (Buriol et al., 2013).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of enzymes, or interaction with DNA .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. It includes information on safe handling and disposal practices .

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-3-33-21-13-10-17-6-4-5-7-19(17)22(21)24(31)28-29-15-26-23-20(25(29)32)14-27-30(23)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHADJIIKHYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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